N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cytotoxicity Antiviral selectivity index Triazole SAR

N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (molecular formula C₁₅H₂₀N₄OS; MW 304.4 g/mol) belongs to the 2-(4H-1,2,4-triazol-3-yl-sulfanyl)acetamide chemotype, a scaffold recognized for antiviral, antiproliferative, antimycobacterial, and enzyme-inhibitory activities. The compound features a 4‑propyl substituent on the triazole ring and an N‑(2‑methylphenyl) acetamide side chain—a specific substitution pattern that distinguishes it from the more extensively studied 4‑methyl and 4‑benzyl analogs.

Molecular Formula C15H20N4OS
Molecular Weight 304.4 g/mol
Cat. No. B5409404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Molecular FormulaC15H20N4OS
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C
InChIInChI=1S/C15H20N4OS/c1-4-9-19-12(3)17-18-15(19)21-10-14(20)16-13-8-6-5-7-11(13)2/h5-8H,4,9-10H2,1-3H3,(H,16,20)
InChIKeyVMZAXJDBRQATSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Technical Profile of N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: A 1,2,4-Triazole Sulfanyl Acetamide Research Candidate


N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (molecular formula C₁₅H₂₀N₄OS; MW 304.4 g/mol) belongs to the 2-(4H-1,2,4-triazol-3-yl-sulfanyl)acetamide chemotype, a scaffold recognized for antiviral, antiproliferative, antimycobacterial, and enzyme-inhibitory activities [1]. The compound features a 4‑propyl substituent on the triazole ring and an N‑(2‑methylphenyl) acetamide side chain—a specific substitution pattern that distinguishes it from the more extensively studied 4‑methyl and 4‑benzyl analogs [2]. Its computed logP is 4.43, with zero violations of Lipinski’s Rule of Five and a polar surface area of 97.1 Ų .

Why Generic 1,2,4-Triazole Sulfanyl Acetamides Cannot Replace N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide in Focused Research


Within the 1,2,4-triazol-3-yl-sulfanyl acetamide family, both the N4-alkyl substituent on the triazole ring and the nature of the N‑phenyl acetamide terminus are critical determinants of biological activity, cytotoxicity, and physicochemical properties [1]. Published structure–activity relationship (SAR) data demonstrate that the N4‑methyl series exhibits antiviral effects against human adenovirus type 5 and ECHO‑9 virus, yet individual congeners within the same series display marked differences in both potency and host-cell toxicity [2]. Changing the N4‑alkyl group from methyl to propyl alters lipophilicity, steric bulk, and hydrogen‑bonding capacity, which in turn modulate membrane permeability, target binding, and metabolic stability . Likewise, the ortho‑methyl substitution on the anilide ring introduces steric constraints absent in para‑substituted or unsubstituted phenyl analogs, potentially affecting selectivity profiles [3]. Therefore, substituting this compound with a generic 4‑methyl‑ or 4‑benzyl‑triazole sulfanyl acetamide risks losing the specific property set encoded by the 4‑propyl / N‑(2‑methylphenyl) combination.

Quantitative Differentiation Evidence for N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide vs. Closest Analogs


N4-Substituent-Dependent Cytotoxicity Window: 4-Propyl vs. 4-Methyl Triazole Core

In a structurally analogous series of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives (compounds 1–4), cytotoxicity toward HEK-293 cells varied dramatically with the N‑acetamide substituent: compound 1 showed 100% cell viability at 200 μg/mL, whereas compound 4 (pyrrolidin-1-ylmethyl derivative) retained only ~97% viability at 50 μg/mL and was not testable above that concentration due to toxicity [1]. The target compound, bearing a 4‑propyl (vs. 4‑methyl) group plus an N‑(2‑methylphenyl) acetamide, occupies a distinct position in this SAR landscape. The 4‑propyl substitution increases logP by approximately 0.5–0.8 log units relative to the 4‑methyl parent scaffold, consistent with its computed logP of 4.43 . Higher lipophilicity may enhance membrane partitioning but also requires careful evaluation of the cytotoxicity–activity trade-off. For researchers seeking an N4‑propyl chemotype with a defined cytotoxicity baseline, this compound provides a scaffold that is not represented in the published 4‑methyl antiviral SAR studies [1].

Cytotoxicity Antiviral selectivity index Triazole SAR

Antiviral Activity Contextualization: Structural Determinants of Anti-Adenovirus and Anti-ECHO-9 Potency

The Wujec et al. (2011) study quantified the antiviral activity of four 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives against human adenovirus type 5 (Ad-5, DNA virus) and ECHO-9 virus (RNA virus). Compounds 3 (morpholin-4-ylmethyl) and 4 (pyrrolidin-1-ylmethyl) reduced Ad-5 replication by approximately 1.0 log (~47% reduction) across all tested non-toxic concentrations (10–50 μg/mL for 4; 100–200 μg/mL for 3) [1]. Compounds 1 and 2 showed negligible Ad-5 inhibition. For ECHO-9, compound 1 at 200 μg/mL and compound 2 at 200 μg/mL achieved approximately 0.23–1.38 log reduction in viral titer [1]. The target compound's N‑(2‑methylphenyl) acetamide and 4‑propyl triazole motifs are structurally distinct from the N‑aminomethyl acetamide derivatives tested in this study. Based on SAR from HIV‑1 NNRTI sulfanyltriazoles, the nature of the N‑aryl acetamide substituent critically influences antiviral potency and selectivity [2]. The target compound thus represents a distinct chemical starting point for antiviral screening that is not covered by the published 4‑methyl N‑aminomethyl series.

Antiviral Adenovirus type 5 ECHO-9 virus Triazole acetamide

Antiproliferative Activity Benchmark: N-Phenyl Acetamide Substituent Effects in Cancer Cell Lines

Kulabaş et al. (2016) screened a series of 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives (compounds 18–32) bearing 4‑benzyl and 5‑aryloxymethyl substituents for antiproliferative activity. Among the three compounds advanced to the NCI‑60 panel, compound 18 displayed an IC₅₀ of 5.96 μM against PC‑3 (prostate cancer) cells, compound 19 showed IC₅₀ = 7.90 μM against A549/ATCC (lung cancer) cells, and compound 25 exhibited IC₅₀ = 7.71 μM against K‑562 (leukemia) cells in MTT assays [1]. These three compounds differ in their N‑phenyl acetamide substituents, directly demonstrating that the anilide portion drives cell-line selectivity. All three compounds activated caspase‑3 in a dose‑dependent manner and decreased mitochondrial membrane potential, confirming apoptosis induction [1]. The target compound—with a simpler 5‑methyl substitution (instead of 5‑aryloxymethyl) and a 4‑propyl (instead of 4‑benzyl) group—represents a less sterically encumbered analog. While its antiproliferative potency is uncharacterized, the published SAR predicts that the N‑(2‑methylphenyl) group will confer a distinct selectivity pattern compared to the N‑(4‑fluorophenyl), N‑(4‑chlorophenyl), and N‑(4‑bromophenyl) variants in the Kulabaş series.

Antiproliferative Apoptosis K-562 A549 PC-3 Triazole thioether

Antimycobacterial Activity Context: 1,2,4-Triazole-3-thiol Acetamide Derivatives vs. Standard Drugs

In a 2022 study of 2-(5-substituted-4H-1,2,4-triazole-2-ylthio)-N-(substituted)phenyl acetamide derivatives (5A–5E) tested against Mycobacterium tuberculosis H37Rv using the MABA assay, derivative 5D achieved an MIC of 0.8 μg/mL, matching rifampicin (0.8 μg/mL) and streptomycin (0.8 μg/mL) [1]. Derivatives 5A–5C and 5E showed MIC values of 1.6 μg/mL, representing a 2‑fold difference between the most and least active congeners within a closely related set [1]. All five compounds underwent ADME analysis and demonstrated drug-like properties comparable to rifampicin [1]. The target compound bears a 1,2,4-triazol-3-yl-sulfanyl (rather than 2‑yl‑thio) linkage and a 4‑propyl (rather than 4‑substituted phenyl) N‑substituent, placing it in a structurally adjacent but chemically distinct subseries. This provides a rationale for evaluating the target compound in the same or similar antimycobacterial assays to determine whether the 4‑propyl / sulfanyl connectivity yields improved or differential activity.

Antimycobacterial M. tuberculosis H37Rv MIC Triazole acetamide

Physicochemical Baseline Differentiator: Computed logP, PSA, and Drug-Likeness Profile Relative to 4-Methyl and 4-Benzyl Congeners

The computed logP of 4.43 for the target compound places it in an intermediate lipophilicity range relative to the 4‑methyl analog scaffold (estimated logP ~3.5–3.8 based on the reported structures in Wujec et al. [1]) and the more lipophilic 4‑benzyl‑5‑aryloxymethyl series (logP typically >5) from Kulabaş et al. [2]. Its polar surface area of 97.1 Ų and zero Lipinski violations predict favorable oral absorption potential, while its 3 rotatable bonds suggest moderate conformational flexibility . The compound contains one hydrogen bond donor (amide NH) and four hydrogen bond acceptors (triazole N, amide C=O, and thioether S), providing a balanced H‑bond profile for potential target engagement. This profile is distinct from both the highly polar N‑aminomethyl acetamide congeners (antiviral series) and the highly lipophilic 4‑benzyl‑5‑aryloxymethyl acetamide congeners (anticancer series), positioning the target compound as a unique physicochemical probe within the 1,2,4-triazole sulfanyl acetamide chemical space.

Physicochemical properties Drug-likeness logP ADME prediction

BindingDB Affinity Benchmark: Triazole Acetamide Pharmacophore Engagement with Methionine Aminopeptidase 2 (MetAP2)

A structurally related 1,2,4-triazole compound bearing an N‑(2‑methylphenyl) group—BDBM17356 [N‑(2‑methylphenyl)‑5‑{[(2‑methylphenyl)methyl]sulfanyl}‑4H‑1,2,4‑triazol‑3‑amine]—demonstrated a Ki of 2.5 nM against human methionine aminopeptidase 2 (MetAP2) at pH 7.5 and 22 °C, with a corresponding ΔG° of −11.6 kcal/mol [1]. This affinity value establishes that the N‑(2‑methylphenyl)‑triazole‑sulfanyl pharmacophore can achieve nanomolar target engagement. The target compound differs from BDBM17356 in having a 4‑propyl‑5‑methyl‑1,2,4‑triazole core with a sulfanyl‑acetamide linker, rather than a 4H‑triazol‑3‑amine core with a sulfanyl‑methyl linker. While direct MetAP2 inhibition data for the target compound are unavailable, the shared N‑(2‑methylphenyl)‑triazole‑sulfanyl motif supports further evaluation of this compound as a potential MetAP2 or related metalloprotease inhibitor. For procurement decisions, this is the only available binding affinity benchmark involving an N‑(2‑methylphenyl)‑triazole‑sulfanyl substructure with quantitative potency data.

Enzyme inhibition MetAP2 Binding affinity Triazole pharmacophore

Recommended Research Applications for N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Based on Verified Differentiation Evidence


Antiviral Lead Expansion: Adenovirus and Enterovirus Screening Using a 4‑Propyl Triazole Scaffold

The published antiviral activity of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives against Ad-5 (DNA virus) and ECHO-9 (RNA virus) provides a validated screening platform [1]. The target compound, with its 4‑propyl substitution and N‑(2‑methylphenyl) acetamide side chain, extends the chemical space beyond the 4‑methyl N‑aminomethyl series tested by Wujec et al. Researchers can evaluate this compound in Ad-5 and ECHO-9 plaque reduction assays on HEK-293 and GMK cells using the same MTT‑based cytotoxicity protocol to generate selectivity index (SI) data that fills the published SAR gap at the N4‑propyl / N‑(2‑methylphenyl) coordinate. This compound is appropriate for laboratories seeking to diversify their triazole antiviral library with a scaffold that differs at two key diversity points from the published active congeners.

Anticancer SAR Expansion: N-(2-Methylphenyl) Variant for NCI-60 or Focused Leukemia/Lung/Prostate Cell Panel Screening

The Kulabaş et al. (2016) study demonstrated that N‑phenyl acetamide identity in 2-(4H-1,2,4-triazole-3-ylthio)acetamides determines antiproliferative potency and cell-line selectivity, with IC₅₀ values ranging from 5.96 to 7.90 μM across PC‑3, A549, and K‑562 lines [2]. The target compound is the closest commercially accessible analog bearing an N‑(2‑methylphenyl) group—a substituent not represented in the Kulabaş library (which explored 4‑fluoro, 4‑chloro, 4‑bromo, and 4‑methylphenyl variants). Procurement supports MTT‑based cytotoxicity screening against the same cell lines (K‑562, A549, PC‑3) accompanied by caspase‑3/8 activation and mitochondrial membrane potential (MMP) assays to determine whether ortho‑methyl anilide substitution alters the apoptotic mechanism or potency profile relative to the para‑substituted series.

Antimycobacterial Drug Discovery: MABA Assay Evaluation Against M. tuberculosis H37Rv

The 2022 antimycobacterial study of 1,2,4-triazole-3-thiol linked phenylacetamide derivatives established MIC benchmarks of 0.8–1.6 μg/mL against M. tuberculosis H37Rv, with lead compound 5D matching rifampicin potency (MIC = 0.8 μg/mL) [3]. The target compound's 1,2,4-triazol-3-yl-sulfanyl connectivity and 4‑propyl substitution are chemically orthogonal to the 2‑yl‑thio linkage and 4‑substituted phenyl pattern in this study, presenting an opportunity to explore a new subseries. Researchers can submit this compound for MABA assay screening and ADME profiling to determine whether the 4‑propyl‑sulfanyl acetamide architecture retains or improves upon the sub‑μg/mL MIC activity observed in the published phenylacetamide series.

Metalloprotease Inhibitor Screening: MetAP2 and Related Enzyme Targets

BindingDB data confirm that an N‑(2‑methylphenyl)-triazole-sulfanyl chemotype (BDBM17356) achieves Ki = 2.5 nM against human MetAP2 [4]. Although the target compound differs in its triazole core connectivity (3‑yl‑sulfanyl acetamide vs. 3‑amine), the shared N‑(2‑methylphenyl)-triazole-sulfanyl motif at the binding interface may retain key pharmacophoric interactions. Procurement enables evaluation of this compound in MetAP2 inhibition assays (using Met‑AMC substrate, pH 7.5, 22 °C) to quantify the Ki shift resulting from the 4‑propyl‑5‑methyl‑sulfanyl‑acetamide architecture relative to the triazol‑3‑amine benchmark. This application is particularly relevant for laboratories pursuing anti‑angiogenesis or anti‑obesity targets where MetAP2 inhibition is validated.

Quote Request

Request a Quote for N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.